Superior Antiproliferative Activity in Breast and Pancreatic Cancer Cells Where A-485 Is Inactive: A Direct Head-to-Head Comparison
CBP/p300-IN-19 (compound 29) and A-485 were compared side by side in the same antiproliferative assay panel across nine cancer cell lines [1]. CBP/p300-IN-19 exhibited strong activity against MCF-7 breast cancer cells (EC₅₀ = 5.3 µM), MDA-MB231 triple-negative breast cancer cells (EC₅₀ = 8.5 µM), PANC-1 pancreatic cancer cells (EC₅₀ = 1.2 µM), and MDA-PANC-28 pancreatic cancer cells (EC₅₀ = 4.3 µM). In contrast, A-485 was essentially inactive against all four of these cell lines (EC₅₀ >10–30 µM). This >2.5-fold to >25-fold differential is a directly measured result from the same experimental study, not a cross-study inference.
| Evidence Dimension | Antiproliferative EC₅₀ against human cancer cell lines |
|---|---|
| Target Compound Data | MCF-7: 5.3 ± 0.1 µM; MDA-MB231: 8.5 ± 0.5 µM; PANC-1: 1.2 ± 0.2 µM; MDA-PANC-28: 4.3 ± 0.4 µM |
| Comparator Or Baseline | A-485: MCF-7 >30 µM; MDA-MB231 >10 µM; PANC-1 >30 µM; MDA-PANC-28 >30 µM |
| Quantified Difference | MCF-7: >5.7-fold; MDA-MB231: >1.2-fold; PANC-1: >25-fold; MDA-PANC-28: >7-fold (all favoring CBP/p300-IN-19) |
| Conditions | Cell proliferation assay; cell lines as indicated; data from Table 4 of Nie et al. 2022 [1]; A-485 data also cross-referenced from references [14] and [15] cited therein |
Why This Matters
For researchers studying p300/CBP-dependent transcription in breast or pancreatic cancer models, A-485 is effectively useless, making CBP/p300-IN-19 the only validated option within this chemotype space that delivers measurable antiproliferative effects in these disease-relevant cell lines.
- [1] Nie S, Wu F, Wu J, Li X, Zhou C, Yao Y, Song Y. Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP. Eur J Med Chem. 2022 Jul 5;237:114407. Table 4 and associated text (lines 230–261). View Source
